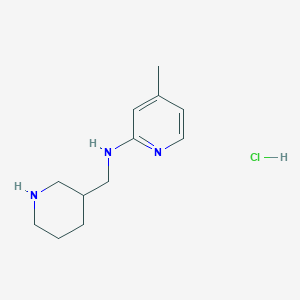

(4-Methyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride

CAS No.: 1185313-60-3

Cat. No.: VC3255373

Molecular Formula: C12H20ClN3

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185313-60-3 |

|---|---|

| Molecular Formula | C12H20ClN3 |

| Molecular Weight | 241.76 g/mol |

| IUPAC Name | 4-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H19N3.ClH/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11;/h4,6-7,11,13H,2-3,5,8-9H2,1H3,(H,14,15);1H |

| Standard InChI Key | YAVZWKFWAYOHBU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)NCC2CCCNC2.Cl |

| Canonical SMILES | CC1=CC(=NC=C1)NCC2CCCNC2.Cl |

Introduction

(4-Methyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN3. It is a specialty material supplied by various chemical distributors, including Parchem . This compound is of interest in pharmaceutical and chemical research due to its unique structure, which combines a pyridine ring with a piperidine moiety.

Synthesis and Preparation

While specific synthesis details for (4-Methyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride are not readily available, compounds with similar structures often involve multi-step reactions. These may include alkylation reactions to form the methylene bridge between the pyridine and piperidine rings, followed by hydrochloride salt formation.

Research Findings and Future Directions

Research on compounds with similar structures to (4-Methyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride often focuses on structure-activity relationships (SAR) to optimize biological activity. For instance, modifications to the pyridine or piperidine rings can significantly affect a compound's potency and selectivity towards specific targets .

Given the lack of specific research findings on this compound, future studies could explore its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume